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Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF

(BAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in

oncology.[1] Its role as an epigenetic reader, recognizing acetylated histones to regulate gene

expression, is particularly critical in cancers with specific genetic alterations, such as synovial

sarcoma and SMARCB1-deficient solid tumors. In these contexts, a synthetic lethal

dependency on BRD9 arises, making its targeted degradation a promising therapeutic strategy.

[1][2] This technical guide details the discovery and development of CFT8634, an orally

bioavailable, potent, and selective BRD9 degrader.

CFT8634 is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera

(PROTAC), designed to hijack the body's natural protein disposal machinery. It achieves this by

simultaneously binding to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN), thereby

inducing the ubiquitination and subsequent proteasomal degradation of BRD9.[3][4] This

approach offers a distinct advantage over traditional inhibition, as it leads to the complete

removal of the target protein, potentially overcoming resistance mechanisms and offering a

more durable therapeutic effect.[5]
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The development of CFT8634 was a result of a systematic drug discovery process aimed at

creating a potent and selective BRD9 degrader with favorable drug-like properties. The process

involved the synthesis and screening of a series of compounds, optimizing the three key

components of the PROTAC molecule: the BRD9-binding warhead, the E3 ligase-recruiting

ligand, and the linker connecting them.

Initial efforts focused on identifying a high-affinity ligand for the BRD9 bromodomain. This was

followed by the selection of a suitable E3 ligase binder, in this case, a ligand for Cereblon

(CRBN). The linker was then systematically modified to optimize the formation of a stable

ternary complex between BRD9, CFT8634, and CRBN, which is essential for efficient

ubiquitination and degradation. This optimization process led to the identification of CFT8634

as a lead candidate with excellent potency, selectivity, and oral bioavailability.[2]

Quantitative Data Summary
The following tables summarize the key quantitative data for CFT8634 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of CFT8634

Parameter Cell Line Value Reference

DC50 (BRD9

Degradation)
Synovial Sarcoma 2 nM [1][6]

DC50 (BRD9

Degradation)
SMARCB-1 deficient 2.7 nM [3]

Emax (Maximum

Degradation)
Not specified

4-5% remaining

protein
[2]

Selectivity BromoScan®
Highly selective for

BRD9
[7]

Table 2: Preclinical Pharmacokinetics of CFT8634
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Species
Clearance
(mL/min/kg)

Oral Bioavailability
(%)

Reference

Mouse 6 74 [2]

Rat 22 83 [2]

Mechanism of Action and Signaling Pathway
CFT8634 functions by inducing the proximity of BRD9 to the E3 ubiquitin ligase CRBN. This

induced ternary complex formation facilitates the transfer of ubiquitin from the E2-conjugating

enzyme to BRD9, leading to its polyubiquitination. The polyubiquitinated BRD9 is then

recognized and degraded by the 26S proteasome.[1][4]

In SMARCB1-perturbed cancers, the loss of SMARCB1 function leads to a dependency on the

ncBAF complex, of which BRD9 is a crucial subunit. The degradation of BRD9 disrupts the

function of the ncBAF complex, leading to the downregulation of oncogenic transcriptional

programs and subsequent inhibition of tumor growth.[1][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.bioworld.com/articles/687953-cft-8634-a-novel-brd9-degrader-with-promising-efficacy-in-pdx-models-of-synovial-sarcoma?v=preview
https://www.bioworld.com/articles/687953-cft-8634-a-novel-brd9-degrader-with-promising-efficacy-in-pdx-models-of-synovial-sarcoma?v=preview
https://www.researchgate.net/publication/363020668_Abstract_ND09_The_discovery_and_characterization_of_CFT8634_A_potent_and_selective_degrader_of_BRD9_for_the_treatment_of_SMARCB1-perturbed_cancers
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/sendegobresib
https://www.researchgate.net/publication/363020668_Abstract_ND09_The_discovery_and_characterization_of_CFT8634_A_potent_and_selective_degrader_of_BRD9_for_the_treatment_of_SMARCB1-perturbed_cancers
https://c4therapeutics.com/wp-content/uploads/C4_2206598_CTOS-2022_Final.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tumor Cell

CFT8634

BRD9-CFT8634-CRBN
Ternary Complex

BRD9

ncBAF Complex
(Disrupted)

CRBN (E3 Ligase)

Polyubiquitinated BRD9

Ubiquitination

Ubiquitin

26S Proteasome

Degraded BRD9
(Peptides)

Disrupts

Chromatin

Remodeling

Oncogenic Gene
Transcription

Tumor Growth
Inhibition

Inhibition

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15620759?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Mechanism of action of CFT8634 leading to BRD9 degradation and tumor growth

inhibition.

Experimental Protocols
Detailed experimental protocols for the discovery and characterization of CFT8634 are

proprietary to C4 Therapeutics. However, based on published data and general methodologies

in the field of targeted protein degradation, the following are representative protocols for key

experiments.

Western Blot for BRD9 Degradation
Objective: To quantify the reduction in BRD9 protein levels following treatment with CFT8634.

Methodology:

Cell Culture and Treatment: Synovial sarcoma or SMARCB1-null tumor cells are seeded in

multi-well plates and allowed to adhere overnight. Cells are then treated with a dose-

response of CFT8634 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time

(e.g., 2, 6, 24 hours).

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration of each lysate is determined using a

BCA protein assay.

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated

by SDS-PAGE and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

specific for BRD9. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure

equal protein loading.

Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the

protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantification: Band intensities are quantified using densitometry software. BRD9 levels are

normalized to the loading control. The DC50 (concentration at which 50% of the protein is

degraded) is calculated from the dose-response curve.

In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of orally administered CFT8634 in a xenograft

model.

Methodology:

Xenograft Model: Patient-derived xenograft (PDX) models of synovial sarcoma are

established by implanting tumor fragments subcutaneously into immunocompromised mice.

[2]

Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle

control and treatment groups. CFT8634 is administered orally at various doses (e.g., 10, 30,

100 mg/kg) daily or on an intermittent schedule.

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly)

with calipers, and tumor volume is calculated.

Pharmacodynamic Analysis: At the end of the study, tumors are harvested at specified time

points after the final dose to assess BRD9 protein levels by western blot or

immunohistochemistry to confirm target engagement and degradation.

Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of

the treated groups to the vehicle control group.
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Caption: A simplified workflow for the discovery and development of CFT8634.
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Clinical Development and Future Outlook
CFT8634 entered a Phase 1/2 clinical trial (NCT05355753) for the treatment of patients with

synovial sarcoma and SMARCB1-null tumors.[8][9] The initial clinical data demonstrated that

CFT8634 was well-tolerated and achieved dose-proportional plasma exposure with robust

BRD9 degradation in patient tumor samples, confirming its mechanism of action in humans.[10]

However, in late 2023, C4 Therapeutics announced the discontinuation of the development of

CFT8634 as a monotherapy for synovial sarcoma and SMARCB1-null tumors. While the drug

was well-tolerated, the high levels of BRD9 degradation did not translate into sufficient clinical

efficacy in heavily pre-treated patients.[11]

Despite the discontinuation of this specific program, the discovery and development of

CFT8634 have provided valuable insights into the therapeutic potential of targeting BRD9

through degradation. The successful translation of a potent and selective oral degrader from

preclinical models to human clinical trials, with clear evidence of target engagement, represents

a significant achievement in the field of targeted protein degradation. Future efforts may

explore the use of BRD9 degraders in combination with other anti-cancer agents or in different

patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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